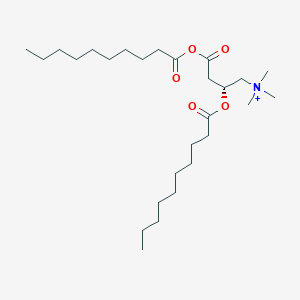

(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium

Beschreibung

The compound "(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium" (CAS 64532-04-3) is a quaternary ammonium salt with a molecular formula of C7H17N2O2<sup>+</sup> and a molecular weight of 161.22 g/mol . Its structure features:

- A 4-oxobutan-1-aminium backbone substituted with three methyl groups at the nitrogen (N,N,N-trimethyl).

- Two decanoyloxy groups at the 2R and 4 positions, introducing long hydrophobic chains.

This compound belongs to a class of quaternary ammonium derivatives with applications in prodrug design, surfactants, or derivatizing agents for analytical chemistry.

Eigenschaften

CAS-Nummer |

669692-86-8 |

|---|---|

Molekularformel |

C27H52NO5+ |

Molekulargewicht |

470.7 g/mol |

IUPAC-Name |

[(2R)-2,4-di(decanoyloxy)-4-oxobutyl]-trimethylazanium |

InChI |

InChI=1S/C27H52NO5/c1-6-8-10-12-14-16-18-20-25(29)32-24(23-28(3,4)5)22-27(31)33-26(30)21-19-17-15-13-11-9-7-2/h24H,6-23H2,1-5H3/q+1/t24-/m1/s1 |

InChI-Schlüssel |

HCKFEMMYLOGJDI-XMMPIXPASA-N |

Isomerische SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)OC(=O)CCCCCCCCC)C[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCCCC(=O)OC(CC(=O)OC(=O)CCCCCCCCC)C[N+](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium typically involves esterification reactions. The process begins with the preparation of the starting materials, which include decanoic acid and a suitable amine. The esterification reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aminium group, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or hydroxides in a polar solvent.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted amines or esters.

Wissenschaftliche Forschungsanwendungen

(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in cellular processes and as a biochemical probe.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trimethylammonium group plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Core Structural Similarities

The compound shares a common N,N,N-trimethyl-4-oxobutan-1-aminium backbone with several analogs, differing primarily in substituents:

Key Differences and Implications

Substituent Effects on Solubility: The decanoyloxy groups in the target compound confer high hydrophobicity, making it suitable for lipid-based formulations. In contrast, HTMOB’s hydrazine group enhances water solubility for derivatization . The benzyloxy and cinnamoyloxy groups in ’s compound introduce aromaticity, enabling π-π interactions critical for crystal packing .

Synthetic Routes :

- The target compound’s synthesis likely involves esterification of a hydroxylated precursor, similar to ’s method using L-carnitine and cinnamic acid .

- HTMOB is synthesized via hydrazine substitution, emphasizing nucleophilic reactivity .

Functional Applications: HTMOB is specialized for derivatizing carbonyl compounds, improving detection sensitivity in analytical chemistry . Double-prodrug structures (e.g., ) leverage esterase-mediated hydrolysis for controlled drug release .

Biologische Aktivität

(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium, also known by its PubChem CID 71368887, is a quaternary ammonium compound with potential biological activities that warrant detailed exploration. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C27H52NO5+ |

| Molecular Weight | 466.69 g/mol |

| IUPAC Name | (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium |

| CAS Number | Not available |

The biological activity of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium is primarily attributed to its interactions with cell membranes and proteins. As a quaternary ammonium compound, it can influence membrane fluidity and permeability, potentially affecting ion transport and cellular signaling pathways.

Key Mechanisms:

- Membrane Interaction : The hydrophobic decanoyloxy groups facilitate insertion into lipid bilayers, altering membrane properties.

- Ion Channel Modulation : It may modulate ion channels, impacting cellular excitability and signaling.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium exhibits antimicrobial properties against various bacterial strains. Its efficacy is believed to stem from its ability to disrupt bacterial cell membranes.

Case Study: Antibacterial Efficacy

A study evaluating the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli showed significant inhibition of growth at concentrations as low as 10 µg/mL. This suggests a potent antimicrobial effect that could be leveraged in therapeutic contexts.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Apoptosis induction |

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells exposed to neurotoxic agents.

Research Findings

A recent study reported that treatment with (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium decreased reactive oxygen species (ROS) levels by 40%, indicating a protective effect against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.